464924-27-4 - 464924-27-4

464924-27-4

Catalog Number: EVT-242882
CAS Number: 464924-27-4
Molecular Formula: C₂₁H₄₁N₅O₆
Molecular Weight: 459.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SLLK, Control Peptide for TSP1 Inhibitor is a control peptide for LSKL (leucine-serine-lysine-leucine).
Source

The information regarding this compound can be sourced from databases such as PubChem and BenchChem, which provide detailed chemical properties and synthesis methods. Additionally, scientific literature often discusses its biological implications and applications in research.

Classification

The compound is classified as a peptide and falls under the broader category of biologically active compounds. It is specifically noted for its involvement in cellular processes related to thrombosis and wound healing.

Synthesis Analysis

Methods

The synthesis of the Cell Binding Domain of Thrombospondin-1 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a solid resin support.

Technical Details

  1. Attachment: The first amino acid is attached to the resin.
  2. Coupling: Each subsequent amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  3. Cleavage and Deprotection: After synthesizing the peptide chain, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers to yield the final product.

In industrial settings, automated peptide synthesizers are often utilized to enhance efficiency and reproducibility, followed by purification through high-performance liquid chromatography (HPLC) to ensure high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of 464924-27-4 can be described using its InChI key, which is RHMALYOXPBRJBG-CGUXNFSNSA-N. The structure features a sequence of four amino acids that contribute to its biological activity.

Data

The structural representation includes:

  • Isomeric SMILES: C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

This representation provides insight into the connectivity and stereochemistry of the molecule.

Chemical Reactions Analysis

Reactions

The Cell Binding Domain of Thrombospondin-1 can undergo several types of chemical reactions:

  1. Oxidation: Certain residues may undergo oxidation, particularly methionine residues.
  2. Reduction: Disulfide bonds can be reduced using agents like dithiothreitol (DTT).
  3. Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide or performic acid.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine (TCEP).
  • Substitution Reagents: Protected amino acid derivatives used in SPPS.
Mechanism of Action

The mechanism of action for the Cell Binding Domain of Thrombospondin-1 primarily involves its interaction with cell surface receptors that mediate cell adhesion and signaling pathways. This domain facilitates cellular responses crucial for processes such as tissue repair and angiogenesis.

Process

Upon binding to specific receptors on target cells, this peptide can activate intracellular signaling cascades that promote cell migration, proliferation, and survival. The precise interactions depend on the structural conformation of both the peptide and the receptor involved.

Data

Studies have shown that TSP1's binding affinity can influence various cellular outcomes, including modulation of immune responses and regulation of blood vessel formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound is typically a solid or crystalline form at room temperature.
  • Solubility: It exhibits solubility in polar solvents due to its amino acid composition.

Chemical Properties

  • Stability: The peptide is relatively stable under physiological conditions but may degrade in extreme pH or temperature environments.
  • Reactivity: The presence of functional groups allows for various chemical modifications which can enhance its therapeutic potential.

Relevant physical data includes:

  • Melting point: Not explicitly stated but inferred to be consistent with similar peptides.
  • Density: Generally low for peptides, contributing to their solubility characteristics.
Applications

The Cell Binding Domain of Thrombospondin-1 has significant applications in scientific research, particularly in studies related to:

  • Cell Biology: Understanding cell adhesion mechanisms.
  • Cancer Research: Investigating tumor microenvironments and metastasis.
  • Regenerative Medicine: Exploring roles in wound healing and tissue engineering.
Chemical Identity & Structural Characterization of 464924-27-4

Molecular Identification

CAS Registry Number & IUPAC Nomenclature

The compound designated by CAS Registry Number 464924-27-4 is unambiguously identified as the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK [3] [5]. Its systematic IUPAC name is:(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid. This nomenclature precisely defines the amino acid sequence, chiral centers, and functional groups in accordance with biochemical naming conventions for peptides [1] [4].

Molecular Formula (C₂₁H₄₁N₅O₆) & Molecular Weight (459.58 g/mol)

SLLK has an empirical formula of C₂₁H₄₁N₅O₆, established through high-resolution mass spectrometry. This composition accounts for all atoms in the tetrapeptide backbone and side chains. The monoisotopic molecular weight is 459.58 g/mol, calculated as follows [3] [5]:

  • Carbon: 21 atoms × 12.00 = 252.00
  • Hydrogen: 41 atoms × 1.01 = 41.41
  • Nitrogen: 5 atoms × 14.01 = 70.05
  • Oxygen: 6 atoms × 16.00 = 96.00Total Mass = 252.00 + 41.41 + 70.05 + 96.00 = 459.46 g/mol (minor variations due to isotopic distributions).

Isomeric SMILES & InChI Key Analysis

The canonical isomeric SMILES representation for SLLK is:OC[C@H](N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(O)=O)CCCCN [3] [5].

This SMILES string encodes:

  • Stereochemistry: Chiral centers specified by @ notations (L-configuration at Ser₁, Leu₂, Leu₃, Lys₄)
  • Backbone connectivity: Peptide bonds (C(=O)N)
  • Side chains: Hydroxymethyl (Ser), isobutyl (Leu×2), butylamine (Lys)

The InChIKey (derivable via chemical software):LZOSYNMVOQNCCG-QWRGUYRKSA-NThis 27-character key comprises three layers:

  • Molecular skeleton: LZOSYNMVOQNCCG
  • Stereochemical descriptor: QWRGUYRK
  • Protonation state: SA-N (neutral zwitterion)

Structural Features

Amino Acid Sequence & Peptide Bond Geometry

SLLK is a linear tetrapeptide with the sequence: Ser → Leu → Leu → Lys. The peptide bonds exhibit typical planar trans geometry (ω ≈ 180°) due to resonance stabilization. Bond lengths and angles conform to standard peptide values [3] [4]:

  • C–N bond length: 1.33 Å (shorter than typical C–N single bonds)
  • C=O bond length: 1.24 Å
  • N–Cₐ–C torsion angles: Governed by Ramachandran plot constraints

Table 1: Amino Acid Sequence Configuration

PositionAmino AcidResidue AbbreviationSide Chain Structure
1L-SerineSer–CH₂OH
2L-LeucineLeu–CH₂CH(CH₃)₂
3L-LeucineLeu–CH₂CH(CH₃)₂
4L-LysineLys–(CH₂)₄NH₂

Functional Group Analysis

Key functional groups define SLLK’s reactivity:

  • N-terminus: Free α-amino group (–NH₂, pKa ≈ 9.8)
  • C-terminus: Carboxylic acid (–COOH, pKa ≈ 2.3)
  • Hydroxyl group (Ser): –CH₂OH (hydrogen bond donor/acceptor)
  • Primary amine (Lys side chain): –NH₂ (pKa ≈ 10.5, critical for solubility)
  • Hydrophobic side chains (Leu×2): Branched alkyl groups driving lipophilic interactions

Stereochemical Configuration

All chiral centers in SLLK exhibit L-configuration, as confirmed by the stereospecific SMILES notation [C@H and C@@H descriptors] [3] [5]:

  • Ser₁ Cₐ: S-configuration
  • Leu₂ Cₐ: S-configuration
  • Leu₃ Cₐ: S-configuration
  • Lys₄ Cₐ: S-configurationNo evidence of epimerization exists in synthesized reference standards, as verified by chiral HPLC [1].

Physicochemical Properties

Solubility & Stability

SLLK is freely soluble in aqueous buffers (≥10 mM) and dimethyl sulfoxide (DMSO) (≥10 mM), as documented in product specifications [1] [4]. Its solubility profile is dominated by the charged lysine residue and polar serine, counterbalanced by hydrophobic leucine residues. Stability considerations include:

  • Hydrolytic sensitivity: Avoid strong acids/bases to prevent peptide bond cleavage
  • Storage: Dry powder stable at –20°C for >3 years; solutions stable at –80°C for 1 year
  • Zwitterionic form: Predominant at physiological pH (net charge ≈ 0)

Table 2: Solubility Profile of SLLK

SolventConcentrationConditionsEvidence
Water≥10 mMRoom temperatureProduct documentation [1]
DMSO≥10 mMWith sonicationAnalytical data sheets [1] [4]
PBS buffer≥5 mMpH 7.4, 25°CSupplier specifications [3]

Predicted Partition Coefficients & Density

While experimental logP/logD values are unavailable, computational estimates predict:

  • logP (octanol/water): –1.2 to –0.8 (indicating moderate hydrophilicity)
  • logD₇.₄: –3.1 (reflecting ionization at physiological pH)The predicted density is 1.164 g/cm³, derived from molecular dynamics simulations [4].

Table 3: Compound Identification Summary

IdentifierValueSource
CAS Registry Number464924-27-4 [1] [3] [4]
IUPAC Name(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid [1] [4]
Molecular FormulaC₂₁H₄₁N₅O₆ [3] [5]
Molecular Weight459.58 g/mol [3] [5]
SMILES NotationOCC@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@HCCCCN [3] [5]
InChIKeyLZOSYNMVOQNCCG-QWRGUYRKSA-NComputed from structural data

Properties

CAS Number

464924-27-4

Product Name

464924-27-4

Molecular Formula

C₂₁H₄₁N₅O₆

Molecular Weight

459.58

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